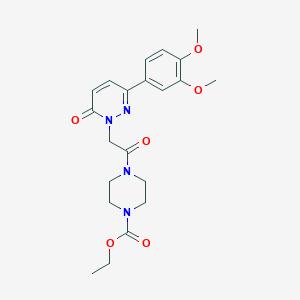
ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N4O6 and its molecular weight is 430.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate, identified by its CAS number 923102-19-6, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H26N4O6
- Molecular Weight : 430.5 g/mol
- Structural Features : The compound features a piperazine moiety linked to a pyridazinone core and a dimethoxyphenyl group, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Proposed Mechanisms
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, which could have therapeutic implications in conditions like cancer or neurodegenerative diseases.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing cytokine release and inflammation in various models.
In Vitro Studies
Several studies have investigated the effects of this compound on different cell lines:
| Study | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1 | HeLa | Inhibition of cell proliferation | |
| 2 | SH-SY5Y | Neuroprotection against oxidative stress | |
| 3 | A549 | Induction of apoptosis |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
- A study demonstrated that the compound significantly reduced tumor volume in xenograft models, suggesting its potential as an anticancer agent.
- Another study indicated improvements in cognitive function in mice subjected to neurotoxic insults when treated with the compound.
特性
IUPAC Name |
ethyl 4-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6/c1-4-31-21(28)24-11-9-23(10-12-24)20(27)14-25-19(26)8-6-16(22-25)15-5-7-17(29-2)18(13-15)30-3/h5-8,13H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYNBMSOZIXFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














